4-Bromo-6-chloro-8-(trifluoromethyl)quinoline
Overview
Description
“4-Bromo-6-chloro-8-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H4BrClF3N . It is part of the quinoline family, which are heterocyclic aromatic organic compounds .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-chloro-8-(trifluoromethyl)quinoline” consists of a quinoline backbone with bromo, chloro, and trifluoromethyl functional groups attached at the 4th, 6th, and 8th positions respectively . The exact structure can be represented by the InChI code: 1S/C10H4BrClF3N/c11-8-3-4-15-9-2-1-6 (5-7 (8)9)10 (12,13)14/h1-5H .Scientific Research Applications
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Agrochemicals
- Field : Agrochemical Industry .
- Application : Trifluoromethylpyridines (TFMP) derivatives are used in the protection of crops from pests .
- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
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Pharmaceuticals
- Field : Pharmaceutical Industry .
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Corrosion Inhibition
- Field : Material Science .
- Application : 4-Chloro,8-(Trifluoromethyl)Quinoline (CTQ), a compound similar to the one you mentioned, has been studied for its potential as a corrosion inhibitor for mild steel in acidic medium .
- Method : The experiments were conducted using electrochemical methods such as polarization and electrochemical impedance techniques at 303–333 K .
- Results : The results suggested that CTQ is a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .
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Breast Cancer Inhibitors
- Field : Medical Research .
- Application : 4-Chloro-7-(trifluoromethyl)quinoline, another similar compound, has been used as a reagent in the preparation of piperazinylquinolines, which have potential as breast cancer inhibitors .
- Results : The specific results or outcomes obtained were not detailed in the sources .
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Laboratory Chemicals
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Food, Drug, Pesticide or Biocidal Product Use
Safety And Hazards
properties
IUPAC Name |
4-bromo-6-chloro-8-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCQUCADMONDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Br)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239681 | |
Record name | Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501239681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-8-(trifluoromethyl)quinoline | |
CAS RN |
1375302-39-8 | |
Record name | Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501239681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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